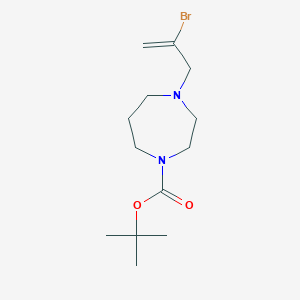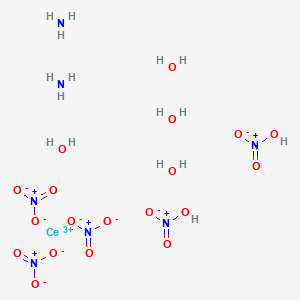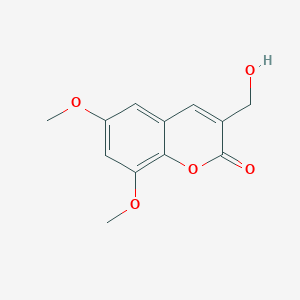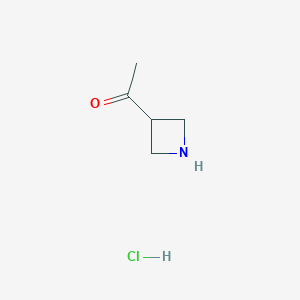![molecular formula C36H40Fe2N2O6 B3097313 1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene] CAS No. 130882-76-7](/img/structure/B3097313.png)
1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]
概要
説明
1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] is a complex organometallic compound that features a ferrocene core with multiple substituents Ferrocene, a well-known metallocene, is characterized by its sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] typically involves multiple steps:
-
Preparation of Ferrocene Derivatives: : The initial step involves the preparation of ferrocene derivatives with methoxycarbonyl groups. This can be achieved through esterification reactions where ferrocene is reacted with methoxycarbonyl chloride in the presence of a base such as pyridine.
-
Introduction of Bipiperidine Moiety: : The next step involves the introduction of the bipiperidine moiety. This can be done through a coupling reaction where the ferrocene derivative is reacted with bipiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Final Assembly: : The final step involves the assembly of the complete molecule through a series of condensation reactions. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential for large-scale production.
化学反応の分析
Types of Reactions
-
Oxidation: : The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
-
Reduction: : The compound can also undergo reduction reactions, particularly at the methoxycarbonyl groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.
-
Substitution: : The bipiperidine moiety can undergo substitution reactions, where one of the piperidine rings is replaced with another functional group. This can be achieved using reagents such as alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, ceric ammonium nitrate
Reducing Agents: Lithium aluminum hydride
Coupling Agents: Dicyclohexylcarbodiimide (DCC)
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, acetonitrile
Major Products
Oxidation: Ferrocenium ions
Reduction: Reduced ferrocene derivatives
Substitution: Substituted bipiperidine derivatives
科学的研究の応用
1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] has several scientific research applications:
-
Chemistry: : The compound is used as a redox mediator in electrochemical studies due to its stable redox properties .
-
Medicine: : The compound is being investigated for its potential use in drug delivery systems, where the ferrocene core can be used to transport therapeutic agents .
-
Industry: : In the industrial sector, the compound is used in the development of advanced materials, including liquid crystalline materials and polymers .
作用機序
The mechanism of action of 1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an effective redox mediator. The bipiperidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-Bis(methoxycarbonyl)ferrocene: A simpler derivative with only methoxycarbonyl groups.
1,1’,3-Tris(methoxycarbonyl)ferrocene: Contains three methoxycarbonyl groups, offering different redox properties.
1,1’,3,3’-Tetrakis(methoxycarbonyl)ferrocene: A more heavily substituted derivative with four methoxycarbonyl groups.
Uniqueness
1,1’‘-([4,4’-Bipiperidine]-1,1’-diyldicarbonyl)bis[1’-(methoxycarbonyl)ferrocene] is unique due to the presence of the bipiperidine moiety, which imparts additional functionality and potential for interactions with biological molecules. This makes it more versatile compared to simpler ferrocene derivatives, which primarily rely on their redox properties.
特性
InChI |
InChI=1S/C22H26N2O2.2C7H7O2.2Fe/c25-21(19-5-1-2-6-19)23-13-9-17(10-14-23)18-11-15-24(16-12-18)22(26)20-7-3-4-8-20;2*1-9-7(8)6-4-2-3-5-6;;/h1-8,17-18H,9-16H2;2*2-5H,1H3;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKWCUNUZOLXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C]1[CH][CH][CH][CH]1.COC(=O)[C]1[CH][CH][CH][CH]1.C1CN(CCC1C2CCN(CC2)C(=O)[C]3[CH][CH][CH][CH]3)C(=O)[C]4[CH][CH][CH][CH]4.[Fe].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40Fe2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)













